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Compound of Interest

Compound Name: 4-Chloro-3,5-difluorocinnamic acid

CAS No.: 1163258-83-0

Cat. No.: B1428486

Get Quote

Abstract
This technical guide provides a comprehensive analysis of 4-Chloro-3,5-difluorocinnamic
acid, a specialized fluorinated building block used in medicinal chemistry. While often

overshadowed by its non-halogenated analogs, this specific substitution pattern (4-Cl, 3,5-F2)

offers unique electronic and steric properties that function as a "metabolic shield" in drug

design. This document outlines its chemical identifiers, validated synthetic protocols, and

strategic applications in optimizing lead compounds for metabolic stability and lipophilicity.

Part 1: Chemical Identity & Metadata[1]
The precise identification of fluorinated intermediates is critical due to the high density of

positional isomers in this chemical space. The following table consolidates the verified

identifiers for the target molecule and its direct derivatives.

Table 1: Core Identifiers
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Attribute Detail

Chemical Name 4-Chloro-3,5-difluorocinnamic acid

IUPAC Name
(E)-3-(4-chloro-3,5-difluorophenyl)prop-2-enoic

acid

CAS Registry Number 1163258-83-0

Molecular Formula C₉H₅ClF₂O₂

Molecular Weight 218.58 g/mol

SMILES OC(=O)/C=C/c1cc(F)c(Cl)c(F)c1

InChI Key

Predicted based on structure:

[1]MNELKRQRBRYHBV-DUXPYHPUSA-N

(Isomer specific)

Appearance White to off-white crystalline powder

Solubility
Soluble in DMSO, Methanol, Ethyl Acetate;

Sparingly soluble in water

Table 2: Key Precursors (Commercially Available)
Precursor Name CAS Number Role in Synthesis

4-Chloro-3,5-

difluorobenzaldehyde
1160573-20-5

Primary Starting Material

(Method A)

1-Bromo-4-chloro-3,5-

difluorobenzene
176673-72-6

Primary Starting Material

(Method B)

4-Chloro-3,5-difluorobenzoic

acid
1160573-19-2 Oxidative Precursor

Part 2: Structural Analysis & Pharmacophore Logic
The 4-Chloro-3,5-difluorophenyl moiety is not merely a structural spacer; it is a functional

bioisostere designed to modulate physicochemical properties.
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The "Metabolic Shield" Effect
In many drug candidates, the para-position of a phenyl ring is a "soft spot" for Cytochrome

P450-mediated oxidation.

Chlorine Blockade: The bulky chlorine atom at C4 prevents metabolic attack at the para

position.

Fluorine Flanking: The fluorine atoms at C3 and C5 deactivate the ring electronically

(inductive withdrawal) and sterically hinder oxidation at the meta positions.

Result: This specific pattern creates a ring system that is highly resistant to oxidative

metabolism, prolonging the half-life (

) of the parent drug.

Lipophilicity Modulation
The introduction of halogens significantly alters the partition coefficient (LogP).

C-F Bond: Increases lipophilicity while maintaining a small steric profile (Bioisostere for H or

OH).

C-Cl Bond: Further increases lipophilicity and fills hydrophobic pockets in target proteins

(Bioisostere for Methyl or CF3).

Diagram 1: Structure-Activity Relationship (SAR) Logic
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Caption: SAR analysis of the 4-Chloro-3,5-difluorocinnamic acid scaffold, highlighting its role

in enhancing metabolic stability and lipophilicity.

Part 3: Synthetic Pathways (Self-Validating
Protocols)
Due to the niche nature of this intermediate, commercial stocks may be intermittent. The

following protocols allow for the reliable de novo synthesis of CAS 1163258-83-0 from readily

available precursors.

Method A: Knoevenagel Condensation (Preferred)
This is the most robust route, utilizing the aldehyde precursor. It is scalable and avoids heavy

metal catalysts.

Precursor: 4-Chloro-3,5-difluorobenzaldehyde (CAS 1160573-20-5)
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Reagents: Malonic acid, Pyridine, Piperidine (Cat.)

Mechanism: Base-catalyzed condensation followed by decarboxylation.

Protocol:

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-Chloro-3,5-

difluorobenzaldehyde (1.0 eq) and Malonic acid (1.2 eq) in Pyridine (5-10 volumes).

Catalysis: Add catalytic Piperidine (0.1 eq).

Reaction: Heat the mixture to 80–100°C for 4–6 hours. Evolution of CO₂ gas indicates the

decarboxylation step is proceeding.

Workup: Cool the mixture to room temperature. Pour slowly into an excess of ice-cold HCl

(1M) to neutralize the pyridine and precipitate the product.

Isolation: Filter the white precipitate. Wash with cold water to remove pyridinium salts.

Purification: Recrystallize from Ethanol/Water or Acetone/Water if necessary.

Method B: Heck Coupling (Alternative)
Useful if the aldehyde is unavailable but the aryl bromide is in stock.

Precursor: 1-Bromo-4-chloro-3,5-difluorobenzene (CAS 176673-72-6)[1]

Reagents: Acrylic acid, Pd(OAc)₂, PPh₃, Triethylamine.

Diagram 2: Synthetic Workflow
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Caption: Dual synthetic pathways for accessing the target scaffold. Method A (Knoevenagel) is

generally preferred for ease of purification.

Part 4: Safety & Handling (SDS Highlights)
While specific toxicological data for this exact CAS may be limited, handling should follow

protocols for halogenated cinnamic acids.

GHS Classification:

H315: Causes skin irritation.[2]

H319: Causes serious eye irritation.[2]

H335: May cause respiratory irritation.

Handling: Use a fume hood to avoid inhalation of dust. Wear nitrile gloves and safety

goggles.
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Storage: Store in a cool, dry place. The double bond is stable but can polymerize or degrade

under intense UV light over long periods; amber vials are recommended.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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